CYM51010 CYM51010 The μ-opioid receptor (OPRM1) is the primary site of action for morphine and other opioids associated with the treatment of pain. The occupancy of δ-opioid receptors (OPRD1) by antagonists has been shown to enhance OPRM1 binding and signaling activity. Because heteromerization of OPRM1 and OPRD1 is thought to be a potential mechanism by which this occurs, compounds are being sought that selectively activate OPRM1-OPRD1 heterodimerization while alleviating the unwanted effects associated with prolonged opiate use. ML-335 is the first identified agonist for OPRM1-OPRD1 heterodimerization (EC50 = 403 nM) that demonstrates selectivity over the individual OPRM1 and OPRD1 receptors and the serotonin HT5A receptor (EC50s = 14.9, 1.1, and >40 μM, respectively).

Brand Name: Vulcanchem
CAS No.: 1069498-96-9
VCID: VC21193212
InChI: InChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28)
SMILES: CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3
Molecular Formula: C25H32N2O3
Molecular Weight: 408.5 g/mol

CYM51010

CAS No.: 1069498-96-9

Cat. No.: VC21193212

Molecular Formula: C25H32N2O3

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

CYM51010 - 1069498-96-9

Specification

Description The μ-opioid receptor (OPRM1) is the primary site of action for morphine and other opioids associated with the treatment of pain. The occupancy of δ-opioid receptors (OPRD1) by antagonists has been shown to enhance OPRM1 binding and signaling activity. Because heteromerization of OPRM1 and OPRD1 is thought to be a potential mechanism by which this occurs, compounds are being sought that selectively activate OPRM1-OPRD1 heterodimerization while alleviating the unwanted effects associated with prolonged opiate use. ML-335 is the first identified agonist for OPRM1-OPRD1 heterodimerization (EC50 = 403 nM) that demonstrates selectivity over the individual OPRM1 and OPRD1 receptors and the serotonin HT5A receptor (EC50s = 14.9, 1.1, and >40 μM, respectively).

CAS No. 1069498-96-9
Molecular Formula C25H32N2O3
Molecular Weight 408.5 g/mol
IUPAC Name ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28)
Standard InChI Key VUXRYYSKTWDPLO-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3
Appearance Assay:≥98%A crystalline solid

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